molecular formula C10H10ClFN2 B2400279 2-(5-Chloro-4-fluoro-1H-indol-3-yl)ethanamine CAS No. 1352906-02-5

2-(5-Chloro-4-fluoro-1H-indol-3-yl)ethanamine

Cat. No.: B2400279
CAS No.: 1352906-02-5
M. Wt: 212.65
InChI Key: JHBDKZLEAAEHRH-UHFFFAOYSA-N
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Description

2-(5-Chloro-4-fluoro-1H-indol-3-yl)ethanamine is a derivative of the indole family . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are important types of molecules and natural products and have been found in many important synthetic drug molecules .


Synthesis Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of the carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Chemical Reactions Analysis

Indole derivatives have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .

Future Directions

The future directions for 2-(5-Chloro-4-fluoro-1H-indol-3-yl)ethanamine could involve further exploration of its therapeutic possibilities. Given the diverse biological activities of indole derivatives, there is potential for these compounds to be developed into effective treatments for a range of conditions .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the indole derivative and the biomolecules it interacts with .

Cellular Effects

Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the temporal effects of 2-(5-Chloro-4-fluoro-1H-indol-3-yl)ethanamine in laboratory settings is currently unavailable. The stability, degradation, and long-term effects on cellular function of indole derivatives can be studied in in vitro or in vivo studies .

Dosage Effects in Animal Models

Studies on indole derivatives can include observations of threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well-defined. Indole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Indole derivatives can interact with transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Indole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name

2-(5-chloro-4-fluoro-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN2/c11-7-1-2-8-9(10(7)12)6(3-4-13)5-14-8/h1-2,5,14H,3-4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBDKZLEAAEHRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2CCN)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352906-02-5
Record name 2-(5-chloro-4-fluoro-1H-indol-3-yl)ethan-1-amine
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